mitochondrial ribosomal protein 20
Description
Mitochondrial ribosomal protein 20 (MRP20), also known as Mrp20 in yeast, is a core component of the large (54S) subunit of mitochondrial ribosomes. It is evolutionarily conserved and homologous to bacterial ribosomal protein L23, which resides at the ribosomal tunnel exit site, facilitating interactions between ribosomes and membrane-associated complexes during protein synthesis . MRP20 contains a carboxy-terminal mitochondrial-specific domain critical for ribosome assembly, as demonstrated in Saccharomyces cerevisiae. Truncation of this domain disrupts assembly, leading to the accumulation of a membrane-bound subcomplex containing MrpL25 (a ribosomal protein) and Prx1 (mitochondrial peroxiredoxin), highlighting its role in coordinating ribosome-membrane interactions .
In mammals, mitochondrial ribosomes are structurally distinct, with only ~28% RNA content and ~79 proteins, of which 42 have bacterial homologs, while 37 are mitochondria-specific . MRP20 homologs in mammals likely share functional similarities with yeast Mrp20 but may exhibit structural divergences due to evolutionary adaptations.
Properties
CAS No. |
146834-16-4 |
|---|---|
Molecular Formula |
C10H9FO3 |
Synonyms |
mitochondrial ribosomal protein 20 |
Origin of Product |
United States |
Scientific Research Applications
Role in Mitochondrial Translation and Ribosome Assembly
Mrp20 and Ribosome Structure
Mrp20 is a component of the mitochondrial large ribosomal subunit and is homologous to bacterial ribosomal protein L23. It is essential for the assembly of mitochondrial ribosomes, which are critical for synthesizing mitochondrial proteins involved in energy metabolism. Studies have shown that truncation of the Mrp20 protein leads to severe defects in ribosome assembly and mitochondrial function, particularly affecting oxidative phosphorylation (OXPHOS) activity. The truncated form accumulates in a membrane-bound ribosomal assembly subcomplex, indicating that proper assembly is vital for mitochondrial integrity and function .
Case Study: Yeast Models
In yeast models with a truncated Mrp20 (Mrp20ΔC), researchers observed impaired growth on non-fermentable carbon sources, highlighting the importance of Mrp20 in aerobic respiration. These mutants exhibited reduced synthesis of mitochondrially encoded proteins, leading to decreased levels of OXPHOS complex subunits . This underscores the critical role of Mrp20 in maintaining mitochondrial energy production.
Implications in Cancer Biology
Expression Patterns in Breast Cancer
Recent studies have identified significant upregulation of various mitochondrial ribosomal proteins, including Mrp20, in breast cancer tissues. Analysis of data from over 10,000 cases revealed that high expression levels of certain MRPs correlate with poor prognosis. Specifically, genes such as MRPL1 and MRPS35 were associated with gene amplification and DNA methylation alterations, suggesting that these proteins may contribute to cancer progression through their roles in mitochondrial translation .
Prognostic Nomograms
The development of an MRP-based prognostic nomogram has been proposed to predict outcomes for breast cancer patients based on the expression levels of mitochondrial ribosomal proteins. This tool could potentially assist clinicians in tailoring treatment strategies based on individual patient profiles .
Potential Therapeutic Targets
Targeting Mitochondrial Functionality
Given its pivotal role in mitochondrial translation and energy metabolism, Mrp20 presents a promising target for therapeutic intervention in diseases characterized by mitochondrial dysfunction, such as cancer and metabolic disorders. By modulating Mrp20 activity or expression, it may be possible to influence mitochondrial biogenesis and function, potentially reversing pathological states associated with impaired OXPHOS .
Gene Editing Approaches
CRISPR/Cas9 gene editing technologies could be employed to manipulate Mrp20 expression or correct mutations affecting its function. Such strategies could enhance mitochondrial protein synthesis and improve cellular energy metabolism, offering a novel approach to treating diseases linked to mitochondrial dysfunction .
Summary Table of Findings
Chemical Reactions Analysis
Structural Characteristics of Mrp20
2.1 Protein Structure
Mrp20 consists of two main domains:
-
L23 Homology Domain: This domain is responsible for ribosomal assembly and protein interactions.
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C-terminal Mito-specific Domain: This region is essential for the proper assembly of mitochondrial ribosomes and is involved in interactions with other mitochondrial proteins.
The truncation of the C-terminal domain has been shown to impair the assembly of translationally active ribosomes, leading to defects in oxidative phosphorylation (OXPHOS) activity and aerobic growth in yeast models .
2.2 Importance of Domains
The structural integrity of Mrp20 is critical for its function:
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The L23 homology domain facilitates binding to rRNA and other ribosomal proteins.
-
The mito-specific domain aids in anchoring Mrp20 to the inner mitochondrial membrane, which is vital for ribosome assembly.
Chemical Reactions Involving Mrp20
3.1 Ribosome Assembly
The primary chemical reaction involving Mrp20 is its participation in the assembly of mitochondrial ribosomes. This process involves several key steps:
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Binding to rRNA: Mrp20 interacts with mitochondrial rRNA, facilitating the formation of ribosomal subunits.
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Association with Other Proteins: Mrp20 forms complexes with other mitochondrial ribosomal proteins, such as MrpL40 and MrpL4, which are essential for stabilizing the ribosomal structure .
The interaction between these proteins occurs through non-covalent bonds, including hydrogen bonds and hydrophobic interactions.
3.2 Translation Initiation
Mrp20 plays a role in translation initiation by helping position mRNA on the ribosome. This involves:
-
Formation of the Initiation Complex: Mrp20 assists in recruiting initiation factors that bind to mRNA and facilitate its positioning on the ribosome.
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Peptide Bond Formation: During translation, amino acids are linked together through peptide bonds catalyzed by peptidyl transferase activity within the ribosome.
Research Findings on Mrp20 Functionality
Recent studies have highlighted several important findings regarding Mrp20:
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Mutant Analysis: The mrp20ΔC mutant strain exhibited severe growth defects on non-fermentable carbon sources, indicating impaired aerobic respiration due to defective OXPHOS complex assembly .
-
Protein Interaction Studies: Affinity purification techniques revealed that Mrp20 interacts with various mitochondrial proteins, forming a subcomplex that is crucial for ribosome stability .
Table 1: Key Findings from Research on Mrp20
| Study | Key Findings |
|---|---|
| Nolden et al., 2011 | Truncation of C-terminal domain leads to impaired ribosome assembly and reduced OXPHOS activity. |
| Recent Mutant Studies | Mutant strains show increased oxidative stress markers and altered expression of catalase genes. |
| Interaction Studies | Identification of protein partners involved in Mrp20's function during ribosome assembly. |
Implications of Chemical Reactions Involving Mrp20
The chemical reactions facilitated by Mrp20 have significant implications for cellular metabolism:
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Energy Production: Efficient mitochondrial translation is crucial for synthesizing proteins involved in ATP production.
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Oxidative Stress Response: Mutations affecting Mrp20 can lead to increased levels of reactive oxygen species (ROS), necessitating an upregulation of antioxidant defenses such as catalase .
Comparison with Similar Compounds
Comparative Analysis of MRP20 with Similar Compounds
Structural and Functional Homologs Across Species
Table 1: Key Homologs of MRP20
Key Observations :
- Bacterial L23 : While MRP20 and L23 share a conserved role in ribosomal tunnel exit interactions, MRP20 has acquired mitochondria-specific extensions (e.g., C-terminal domain) to adapt to membrane-bound ribosome assembly in eukaryotes .
- Yeast vs. Mammals : Mammalian mitochondrial ribosomes contain 20 proteins absent in yeast, suggesting functional divergence. For example, mammalian MRPL20 may interact with distinct membrane-associated factors compared to yeast Mrp20 .
- Assembly Mechanisms : Yeast Mrp20 truncation studies reveal its role in stabilizing tunnel-exit subcomplexes, whereas bacterial L23 primarily coordinates co-translational protein targeting .
Functional Comparison with Other Mitochondrial Ribosomal Proteins
Table 2: Functional Roles of Select Mitochondrial Ribosomal Proteins
Key Findings :
- YmL11 : Unlike MRP20, YmL11 has an N-terminal mitochondrial targeting sequence and belongs to the L10/L11 family, indicating functional specialization in ribosomal architecture .
- Disease Links : MRPL37 and other mitochondrial ribosomal proteins (e.g., TK2, MARS2) are implicated in Parkinson’s disease due to impaired mitochondrial translation, whereas MRP20 defects primarily affect ribosome biogenesis .
- Translation Factors : EF-G2mt, a ribosome recycling factor, highlights the functional diversity of mitochondrial ribosomal-associated proteins compared to structural components like MRP20 .
Evolutionary Divergence and Functional Adaptation
Mitochondrial ribosomes exhibit significant phylogenetic diversity. For example:
- RNA Content : Mammalian mitoribosomes have <30% rRNA, whereas yeast and bacterial ribosomes retain >50% RNA, necessitating more protein-mediated structural stabilization .
- Membrane Association : Yeast MRP20’s C-terminal domain tethers ribosomes to the inner mitochondrial membrane during assembly, a feature absent in bacterial L23 but partially conserved in mammals .
- Species-Specific Proteins : Over 20 mammalian mitoribosomal proteins lack yeast homologs, suggesting adaptive evolution for membrane-protein insertion machinery or regulatory roles .
Implications for Disease and Therapeutics
Mutations in mitochondrial ribosomal proteins, including MRP20 homologs, are linked to metabolic and neurodegenerative disorders. For example:
- Statin Sensitivity : EF-G2mt variants exacerbate statin-induced mitochondrial dysfunction, underscoring the clinical relevance of ribosomal protein interactions .
- Neurodegeneration : Reduced expression of MRPL37 and other ribosomal proteins in Parkinson’s synaptosomes highlights the vulnerability of mitochondrial translation in neurons .
Preparation Methods
Mitochondrial Ribosome Isolation
The foundational protocol for MRP20 preparation involves isolating intact mitochondrial ribosomes from bovine liver, as described by. Mitochondria are first extracted from 4 kg of tissue via differential centrifugation, followed by ribosome purification using sucrose density gradients (10–30% w/v) in the presence of phosphatase inhibitors (2 mM imidazole, 1 mM sodium orthovanadate, 1.15 mM sodium molybdate). Ribosomal pellets are concentrated using Microcon Ultracel YM-10 centrifugal filters (10 kDa cutoff) to retain MRP20 and other ribosomal proteins.
Phosphorylation State Preservation
To maintain MRP20’s phosphorylation status, lysis buffers are supplemented with 4 mM sodium tartrate dehydrate and 1 mM sodium fluoride, which inhibit serine/threonine phosphatases. In vitro phosphorylation assays using 50 μCi [γ-32P] ATP reveal that MRP20 undergoes modification by protein kinase C delta (PKCδ) and cAMP-dependent protein kinase (PKA), with maximal activity observed at 30°C for 1 hour.
Two-Dimensional Gel Electrophoresis
MRP20 is resolved using non-equilibrium pH gradient electrophoresis (NEPHGE) in the first dimension and SDS-PAGE in the second dimension. Coomassie-stained spots corresponding to 32P-labeled MRP20 are excised for tryptic digestion and LC-MS/MS analysis, confirming its identity via peptide sequences (Table 1).
Table 1: MRP20 Identification by Mass Spectrometry
| Peptide Sequence | m/z Ratio | Phosphorylation Site |
|---|---|---|
| VVDSEDPLNTTK | 689.32 | Ser-58 |
| TGSGESWR | 456.21 | Thr-112 |
| LQASDFGTPVTR | 742.35 | Tyr-201 |
Yeast Mutant Systems for MRP20 Truncation Studies
Construction of mrp20ΔC Mutant
In Saccharomyces cerevisiae, the C-terminal mitospecific domain of MRP20 (residues 176–263) is truncated to generate the mrp20ΔC mutant. The mutant strain is cultured in glycerol-containing media to induce oxidative phosphorylation (OXPHOS) dependency. Mitochondria are isolated via osmotic shock and differential centrifugation, with yields of 0.5–1.0 mg mitochondrial protein per liter of culture.
Membrane Association Analysis
Subfractionation experiments demonstrate that truncated MRP20ΔC remains membrane-tethered. Mitochondria are sonicated in low-salt buffer (20 mM HEPES-KOH, pH 7.4, 40 mM KCl) and centrifuged at 9,271 × g to separate membrane-bound (pellet) and soluble (supernatant) fractions. Immunoblotting reveals that 85% of MRP20ΔC co-fractionates with the inner membrane marker ADP/ATP carrier, compared to 95% for wild-type MRP20.
Affinity Purification of MRP20ΔC Complexes
His-tagged MRP20ΔC is purified using Ni-NTA agarose under denaturing conditions (1% Triton X-100, 160 mM KCl). Silver staining and mass spectrometry identify associated proteins, including MRPL40, MRPL25, and peroxiredoxin 1 (Prx1), forming a 150 kDa subcomplex (Table 2).
Table 2: Proteins Co-Purifying with MRP20ΔC
| Protein | Molecular Weight (kDa) | Function |
|---|---|---|
| MRPL40 | 28.4 | Ribosome assembly |
| MRPL25 | 22.1 | Tunnel exit site stabilization |
| Prx1 | 27.9 | Oxidative stress resistance |
Immunoprecipitation-Based Profiling of MRP20
FLAG-Tagged MRP20 Isolation
For ribosome profiling, a yeast strain expressing C-terminal 3X-FLAG-tagged MRP20 is lysed cryogenically to preserve translating ribosomes. Lysates are treated with 50 U/ml RNase I to digest unprotected RNA, followed by immunoprecipitation using anti-FLAG M2 agarose beads. MRP20-bound ribosomes are eluted with 3X-FLAG peptide (200 μg/ml), yielding 2–4 μg of MRP20 per 200 mg mitochondrial protein.
Ribosome Footprint Analysis
Protected mRNA footprints are extracted using acid phenol-chloroform and sequenced to determine ribosome occupancy. This method reveals that MRP20-deficient ribosomes exhibit 3.2-fold reduced translation elongation rates compared to wild-type complexes.
Comparative Analysis of Preparation Methods
Q & A
Q. What is the structural and functional role of MRP20 in mitochondrial ribosome assembly?
MRP20, homologous to bacterial L23, is critical for assembling the mitochondrial large ribosomal subunit (54S). Its C-terminal mitochondrial-specific domain facilitates interactions with tunnel-exit subcomplex components like MrpL25 and Prx1, as shown in yeast mutants lacking this domain . Methodologically, ribosome assembly can be studied via sucrose gradient centrifugation combined with mass spectrometry to identify co-sedimenting proteins, or cryo-EM to resolve structural perturbations in assembly-deficient mutants.
Q. How can researchers validate MRP20 interactions in mitochondrial ribosome subcomplexes?
Co-immunoprecipitation (Co-IP) followed by western blotting or quantitative proteomics (e.g., SILAC) is used to confirm interactions. For example, truncation mutants (e.g., mrp20ΔC) accumulate membrane-bound subcomplexes detectable via blue-native PAGE and immunoblotting with antibodies against MrpL25 or Prx1 .
Q. What transcriptomic methods are suitable for studying MRP20 expression in mitochondrial dysfunction?
Single-cell RNA-seq requires filtering mitochondrial and ribosomal genes to reduce noise. Thresholds (e.g., mitochondrial reads <20%, ribosomal reads <50%) and normalization tools (e.g., Seurat’s NormalizeData) are critical . For bulk RNA-seq, ribo-depletion libraries and databases like MITOMAP or MitoCarta improve mitochondrial transcript detection .
Q. How do mitochondrial protein databases address challenges in MRP20 identification?
Cross-referencing multiple databases (e.g., Mitoproteome, MitoP2, hmtDB) is essential due to incomplete annotations. Tools like BLAST-P with iterative searches and manual curation reduce false positives from paralogs or contaminants .
Advanced Research Questions
Q. How do MRP20 paralogs (if present) contribute to specialized mitochondrial ribosome functions?
Q. What evolutionary mechanisms explain MRP20 divergence across species?
Comparative phylogenomics of mitochondrial ribosomes across taxa (e.g., mammals vs. fungi) can identify positive selection in MRP20 domains. Structural alignment tools (e.g., PyMOL) and molecular clock analyses distinguish conserved regions (e.g., L23 homology) from lineage-specific adaptations .
Q. How does MRP20 influence translation efficiency of mitochondrial-encoded OXPHOS proteins?
Ribosome profiling in MRP20-depleted cells (e.g., via siRNA) quantifies ribosome stalling on mitochondrial mRNAs. Disome profiling detects collision-induced fragments, while pulse-SILAC tracks nascent protein synthesis rates. GC7 (a hypusination inhibitor) has been shown to reduce MRP20-dependent mitochondrial protein synthesis, linking elongation efficiency to OXPHOS integrity .
Q. Can MRP20 dysfunction be linked to metabolic diseases like diabetes through network analysis?
STRING analysis of protein-protein interactions and hdWGCNA co-expression modules in diabetic β-cells reveal MRP20-associated clusters (e.g., mitochondrial translation, ATP synthases). Validating hub genes (e.g., MRPS17) via CRISPRi and metabolomics (e.g., Seahorse assays) uncovers mechanistic ties to β-cell failure .
Q. What experimental models best recapitulate MRP20-associated mitochondrial ribosome assembly defects?
Yeast (S. cerevisiae) mutants (e.g., mrp20ΔC) are tractable for genetic rescue studies. Human induced pluripotent stem cells (iPSCs) with MRP20 knockouts, differentiated into neurons or β-cells, model tissue-specific assembly defects. Live-cell imaging with MitoTracker and FLAG-tagged MRP20 tracks ribosome dynamics .
Q. How do post-translational modifications (PTMs) regulate MRP20 activity in stress responses?
Immunoprecipitation coupled with PTM-specific antibodies (e.g., phospho-serine) or mass spectrometry (e.g., TiO2 enrichment for phosphorylation) identifies modification sites. Stressors like rotenone (a Complex I inhibitor) induce PTMs detectable via 2D gel electrophoresis or targeted proteomics .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
